Perampanel Perampanel Perampanel is a selective noncompetitive antagonist of AMPA receptors, the major subtype of ionotropic glutamate receptors. Perampanel was found to be effective in the treatment of refractory partial-onset seizures in three pivotal (Phase 3) clinical trials and has been approved for marketing under the brand name Fycompa by the European Medicines Agency. The drug is currently approved, for the control of partial-onset seizures, in those of both sexes who suffer from epilepsy and who are 12 years of age and older.
Brand Name: Vulcanchem
CAS No.: 380917-97-5
Catalog No.: VC000269
InChI: InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H
SMILES: O=C1C(C2=CC=CC=C2C#N)=CC(C3=NC=CC=C3)=CN1C4=CC=CC=C4
Molecular Formula: C23H15N3O
Molecular Weight: 349.38

Perampanel

* For research use only. Not for human or veterinary use.

CAS No.: 380917-97-5

APIs

Catalog No.: VC000269

Molecular Formula: C23H15N3O

Molecular Weight: 349.38

Availability: Please Inquire

Price: Please Inquire

Perampanel - 380917-97-5

CAS No. 380917-97-5
Product Name Perampanel
Synonyms Fycompa
Molecular Formula C23H15N3O
Molecular Weight 349.38
InChI InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H
InChIKey PRMWGUBFXWROHD-UHFFFAOYSA-N
SMILES O=C1C(C2=CC=CC=C2C#N)=CC(C3=NC=CC=C3)=CN1C4=CC=CC=C4
Appearance Grey solid powder
Purity > 98%
Description Perampanel is a selective noncompetitive antagonist of AMPA receptors, the major subtype of ionotropic glutamate receptors. Perampanel was found to be effective in the treatment of refractory partial-onset seizures in three pivotal (Phase 3) clinical trials and has been approved for marketing under the brand name Fycompa by the European Medicines Agency. The drug is currently approved, for the control of partial-onset seizures, in those of both sexes who suffer from epilepsy and who are 12 years of age and older.
References
1:Treatment of restless legs syndrome with the selective AMPA receptor antagonist perampanel. Garcia-Borreguero D, Cano I, Granizo JJ.Sleep Med. 2017 Jun;34:105-108. doi: 10.1016/j.sleep.2017.03.012. Epub 2017 Mar 30. PMID: 28522077
2:Clinical Experience With Perampanel for Refractory Pediatric Epilepsy in One Canadian Center. Datta AN, Xu Q, Sachedina S, Boelman C, Huh L, Connolly MB.J Child Neurol. 2017 Jan 1:883073817709195. doi: 10.1177/0883073817709195. [Epub ahead of print] PMID: 28511603
3:Seizure response to perampanel in drug-resistant epilepsy with gliomas: early observations. Vecht C, Duran-Peña A, Houillier C, Durand T, Capelle L, Huberfeld G.J Neurooncol. 2017 May 10. doi: 10.1007/s11060-017-2473-1. [Epub ahead of print] PMID: 28492978
4:The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats. Niu HX, Wang JZ, Wang DL, Miao JJ, Li H, Liu ZG, Yuan X, Liu W, Zhou JR.Cell Mol Neurobiol. 2017 Apr 11. doi: 10.1007/s10571-017-0489-x. [Epub ahead of print] PMID: 28401316
5:Budget impact of perampanel as adjunctive treatment of uncontrolled partial-onset and primary generalized tonic-clonic seizures in the United States. Tremblay G, Barghout V, Patel V, Tsong W, Wang Z.Epilepsy Behav. 2017 Mar;68:196-202. doi: 10.1016/j.yebeh.2016.12.029. Epub 2017 Mar 7. PMID: 28236697
6:Perampanel in 12 patients with Unverricht-Lundborg disease. Crespel A, Gelisse P, Tang NP, Genton P.Epilepsia. 2017 Apr;58(4):543-547. doi: 10.1111/epi.13662. Epub 2017 Feb 6. PMID: 28166365
7:Effects of adjunctive perampanel on sleep quality, daytime somnolence and cognition in refractory focal epilepsy: Further data. Author/'s response. Toledo M.Epilepsy Behav. 2017 Mar;68:238. doi: 10.1016/j.yebeh.2016.10.031. Epub 2017 Jan 31. No abstract available. PMID: 28153473
8:Perampanel in refractory epilepsies: what real-life experience tells us. Rubboli G.Dev Med Child Neurol. 2017 Apr;59(4):352-353. doi: 10.1111/dmcn.13384. Epub 2017 Jan 27. No abstract available. PMID: 28128453
9:Effects of adjunctive perampanel on sleep quality, daytime somnolence and cognition in refractory focal epilepsy: further data. Romigi A, Izzi F, Liguori C, Bove L, Pisani A, Placidi F, Mercuri NB.Epilepsy Behav. 2017 Feb;67:137-138. doi: 10.1016/j.yebeh.2016.10.033. Epub 2017 Jan 19. No abstract available. PMID: 28109779
10:Effect of adjunctive perampanel on the quality of sleep and daytime somnolence in patients with epilepsy. González-Cuevas M, Romero O, Toledo M, Quintana M, Cambrodí R, Santamarina E, Jurado MJ, Ferrer A, Salas-Puig X.Epilepsy Behav Case Rep. 2016 Oct 21;7:13-15. doi: 10.1016/j.ebcr.2016.10.002. eCollection 2017. PMID: 28066710 Free PMC Article